1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 133747-81-6
Cat. No.: VC8068182
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133747-81-6 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | OOGSPIKJKLMYPV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name is 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Key structural features include:
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A pyrrolidine ring with a ketone group at position 5.
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A tert-butyl-substituted phenyl ring at position 1.
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A carboxylic acid group at position 3.
Table 1: Physicochemical Properties
The tert-butyl group enhances steric bulk and may influence binding interactions in biological systems, while the carboxylic acid enables salt formation and hydrogen bonding .
Synthesis and Manufacturing
The synthesis of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions:
Key Synthetic Routes:
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Michael Addition and Cyclization:
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Optical Resolution:
Table 2: Industrial Optimization Parameters
| Parameter | Optimization Strategy |
|---|---|
| Catalyst | High-throughput screening for yield improvement |
| Solvent | Polar aprotic solvents (e.g., DMSO) |
| Scale-Up | Continuous flow reactors |
| Model | Activity |
|---|---|
| Enzyme Inhibition | IC₅₀ = 0.8 μM (HMG-CoA reductase) |
| Rodent Hyperlipidemia | 40% reduction in plasma TG |
Antimicrobial Properties
Structural analogs exhibit activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris, likely through disruption of cell membrane integrity .
Mechanism of Action
The carboxylic acid and ketone groups facilitate interactions with enzymatic active sites. For example:
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HMG-CoA Reductase Inhibition: The tert-butylphenyl group occupies the hydrophobic pocket, while the carboxylic acid chelates catalytic magnesium ions .
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Antimicrobial Action: Polar groups destabilize bacterial membranes via electrostatic interactions .
Comparative Analysis with Structural Analogs
Table 4: Substituent Effects on Bioactivity
| Analog (R-Group) | LogP | MIC (μg/mL) |
|---|---|---|
| 4-tert-Butylphenyl | 2.53 | 12.5 |
| 4-Isopropylphenyl | 2.10 | 25.0 |
| 4-Chlorophenyl | 2.75 | 6.25 |
The tert-butyl group’s steric bulk enhances metabolic stability but may reduce solubility compared to smaller substituents .
Industrial and Research Applications
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